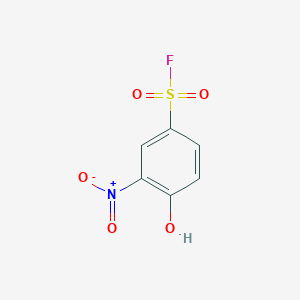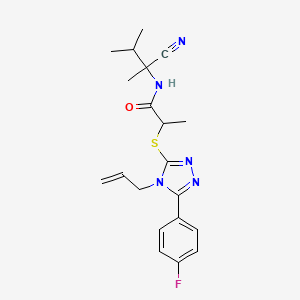
(7Z,9E)-2-Methyltetradeca-7,9-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7Z,9E)-2-Methyltetradeca-7,9-dienoate is an organic compound characterized by its unique structure, which includes conjugated double bonds and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,9E)-2-Methyltetradeca-7,9-dienoate typically involves the use of high-performance liquid chromatography (HPLC)-grade solvents and specific reaction conditions to ensure the correct configuration of the double bonds. One common method involves the extraction of the compound from natural sources, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced instrumentation and techniques such as gas chromatography-mass spectrometry (GC-MS) for monitoring the reaction progress and ensuring the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
(7Z,9E)-2-Methyltetradeca-7,9-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
(7Z,9E)-2-Methyltetradeca-7,9-dienoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of (7Z,9E)-2-Methyltetradeca-7,9-dienoate involves its interaction with specific molecular targets and pathways. This compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
(7Z,9E)-2-Methyl-7,9-Octadecadiene: A similar compound with a longer carbon chain, known for its role as a sex pheromone in certain insect species.
(E,Z)-7,9-Dodecadienyl Acetate: Another related compound used in pheromone-based pest management.
Uniqueness
(7Z,9E)-2-Methyltetradeca-7,9-dienoate is unique due to its specific structure and the presence of conjugated double bonds, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C15H25O2- |
|---|---|
Peso molecular |
237.36 g/mol |
Nombre IUPAC |
(7Z,9E)-2-methyltetradeca-7,9-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15(16)17/h6-9,14H,3-5,10-13H2,1-2H3,(H,16,17)/p-1/b7-6+,9-8- |
Clave InChI |
ZMRCUPXEAQLFNE-MUIOLIGRSA-M |
SMILES isomérico |
CCCC/C=C/C=C\CCCCC(C)C(=O)[O-] |
SMILES canónico |
CCCCC=CC=CCCCCC(C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


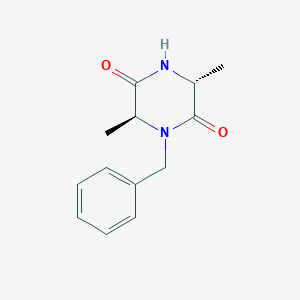
![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)
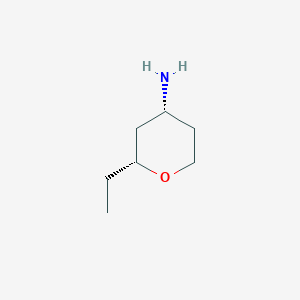
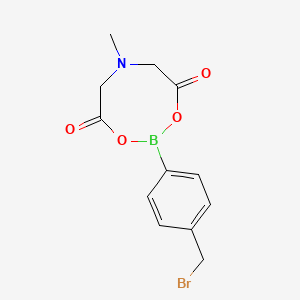

![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)
![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)

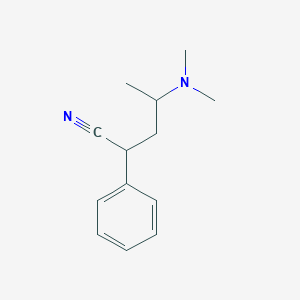
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)

